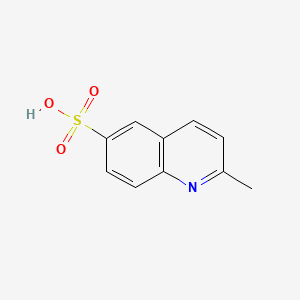

2-methylquinoline-6-sulfonic acid

Description

Properties

IUPAC Name |

2-methylquinoline-6-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVFVAWTGKJRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239698 | |

| Record name | 2-Methylquinoline-6-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93805-05-1 | |

| Record name | 2-Methyl-6-quinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinoline-6-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylquinoline-6-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoline-6-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-6-quinolinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2Y5RKP2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-6-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylquinoline-6-sulfonic acid, a valuable heterocyclic compound. The document details the primary synthetic methodologies, experimental protocols, and underlying chemical principles. Quantitative data is presented in structured tables, and key processes are visualized using workflow and reaction mechanism diagrams.

Introduction

2-Methylquinoline-6-sulfonic acid is a quinoline derivative featuring a methyl group at the 2-position and a sulfonic acid group at the 6-position. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of more complex molecules. The sulfonic acid functional group, in particular, can be a key pharmacophore or a handle for further chemical modifications, such as conversion to sulfonyl chlorides and sulfonamides.[1][2] This guide focuses on the established synthetic routes to this important compound.

Primary Synthesis Route: Electrophilic Sulfonation of 2-Methylquinoline

The most common and direct method for the synthesis of 2-methylquinoline-6-sulfonic acid is the electrophilic aromatic substitution of 2-methylquinoline (also known as quinaldine).[1] In this reaction, a strong sulfonating agent is used to introduce a sulfonic acid (-SO₃H) group onto the quinoline ring.

Reaction Mechanism and Regioselectivity

The sulfonation of 2-methylquinoline is a classic example of electrophilic aromatic substitution. The quinoline ring system is electron-rich, making it susceptible to attack by an electrophile, typically sulfur trioxide (SO₃) or a related species generated from the sulfonating agent. The nitrogen atom in the quinoline ring is deactivating, which directs the electrophilic substitution towards the benzene portion of the bicyclic system (positions 5, 6, 7, and 8).[1]

The regioselectivity of the sulfonation is highly dependent on the reaction conditions, particularly temperature. The sulfonic acid group is preferentially introduced at the 6-position under thermodynamic control.[1] While kinetic control might favor other isomers, heating the reaction mixture allows for the rearrangement to the more stable 6-sulfonic acid derivative. For the sulfonation of 2-methylquinoline, maintaining a reaction temperature in the range of 80–120°C is crucial to favor the formation of the desired 2-methylquinoline-6-sulfonic acid and prevent the formation of multiple sulfonated byproducts.[1] The methyl group at the 2-position has a minor influence on the substitution pattern of the benzene ring.[1]

Figure 1. General workflow for the synthesis of 2-methylquinoline-6-sulfonic acid.Sulfonating Agents

Several strong sulfonating agents can be employed for this transformation. The choice of agent can influence the reaction conditions and the initial product formed.

| Sulfonating Agent | Description |

| Concentrated Sulfuric Acid (H₂SO₄) | A common and cost-effective sulfonating agent. Often used at elevated temperatures to achieve the desired reaction rate and regioselectivity. |

| Chlorosulfonic Acid (ClSO₃H) | A highly reactive sulfonating agent that can often achieve sulfonation at lower temperatures.[1] The initial product is the corresponding sulfonyl chloride (2-methylquinoline-6-sulfonyl chloride), which can then be hydrolyzed to the sulfonic acid.[1] |

| Sulfur Trioxide (SO₃) | A powerful sulfonating agent, often used in a complex with a solvent or as oleum (fuming sulfuric acid). |

Table 1. Common Sulfonating Agents for the Synthesis of 2-Methylquinoline-6-sulfonic Acid.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the sulfonation of 2-methylquinoline using concentrated sulfuric acid. Disclaimer: This protocol is based on general principles of organic synthesis and the information gathered from various sources. It has not been directly copied from a specific peer-reviewed publication and should be adapted and optimized by a qualified chemist.

Materials:

-

2-Methylquinoline (quinaldine)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium chloride solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter flask

-

pH paper or meter

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-methylquinoline.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred 2-methylquinoline. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110°C.

-

Maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with stirring.

-

The product may precipitate out of the solution. If necessary, neutralize the solution with a suitable base to a pH where the product is least soluble.

-

Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water and then with a cold saturated sodium chloride solution.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

-

Dry the purified product under vacuum to obtain 2-methylquinoline-6-sulfonic acid.

Quantitative Data: While specific yields were not found in the searched literature, electrophilic sulfonation reactions of this type can have yields ranging from moderate to good, depending on the optimization of reaction conditions and the efficiency of the purification process.

| Parameter | Expected Value/Characteristic |

| Yield | 40-70% (estimated) |

| Purity | >95% after recrystallization |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0–8.5 ppm. A characteristic singlet for the methyl group at the C2 position is expected.[1] |

| ¹³C NMR | The number of distinct signals will correspond to the number of non-equivalent carbon atoms. Carbons attached to the nitrogen and sulfonyl groups will be shifted downfield.[1] |

Table 2. Expected Quantitative Data for the Synthesis of 2-Methylquinoline-6-sulfonic Acid.

Synthesis of the Precursor: 2-Methylquinoline

The starting material, 2-methylquinoline, can be sourced commercially or synthesized through various well-established named reactions.[3]

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines.[4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4] For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde, which can be formed in situ from the acid-catalyzed self-condensation of acetaldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.[4]

Figure 2. Simplified mechanism of the Doebner-von Miller reaction.Skraup Synthesis

The Skraup synthesis is another classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[5] In the first step, glycerol is dehydrated by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline ring.[3]

Alternative Synthetic Strategy

An alternative, though less commonly documented, approach to the synthesis of 2-methylquinoline-6-sulfonic acid involves starting with a pre-sulfonated aniline and constructing the quinoline ring. For instance, 4-aminobenzenesulfonic acid could potentially be used as the starting material in a Doebner-von Miller or Skraup-type reaction. This approach offers the advantage of avoiding the sulfonation of the quinoline ring, which can sometimes lead to mixtures of isomers. However, the reactivity of the sulfonated aniline in these cyclization reactions may be different from that of unsubstituted aniline, and specific reaction conditions would need to be developed.

Figure 3. Hypothetical alternative synthesis of 2-methylquinoline-6-sulfonic acid.Conclusion

The synthesis of 2-methylquinoline-6-sulfonic acid is most reliably achieved through the direct sulfonation of 2-methylquinoline. Careful control of the reaction temperature is paramount to ensure the selective formation of the 6-sulfonic acid isomer. The choice of sulfonating agent provides some flexibility in the reaction conditions. The precursor, 2-methylquinoline, is readily accessible through well-established named reactions such as the Doebner-von Miller and Skraup syntheses. While alternative routes starting from sulfonated anilines are conceivable, they are less documented in the literature for this specific target molecule. This guide provides the foundational knowledge for researchers to approach the synthesis of 2-methylquinoline-6-sulfonic acid in a laboratory setting.

References

- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 2. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

Characterization of 2-Methylquinoline-6-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-methylquinoline-6-sulfonic acid, a heterocyclic aromatic compound of interest in synthetic chemistry and potentially in drug discovery. This document details its physicochemical properties, provides exemplary experimental protocols for its synthesis and analysis, and includes workflow diagrams for key procedures.

Physicochemical Properties

2-Methylquinoline-6-sulfonic acid is a derivative of quinoline, a structural motif present in numerous biologically active compounds. The introduction of a methyl group at the 2-position and a sulfonic acid group at the 6-position modifies its chemical properties, influencing its reactivity, solubility, and potential as a synthetic intermediate.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| CAS Number | 93805-05-1 |

| Appearance | Solid |

| Density | 1.432 g/cm³ (predicted) |

| InChI Key | WTVFVAWTGKJRPC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O |

Synthesis

The most common method for the preparation of 2-methylquinoline-6-sulfonic acid is the direct electrophilic aromatic substitution of 2-methylquinoline with a strong sulfonating agent.[1] The regioselectivity of the sulfonation is directed to the 6-position, which is the thermodynamically more stable product.[1] Controlling the reaction temperature is a critical factor in achieving the desired isomer and preventing the formation of byproducts.[1]

Synthesis Workflow

Experimental Protocol: Sulfonation of 2-Methylquinoline

Disclaimer: This is a representative protocol based on general procedures for the sulfonation of quinolines. Actual reaction conditions may require optimization.

Materials:

-

2-Methylquinoline

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylquinoline.

-

Cool the flask in an ice bath.

-

Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) dropwise to the cooled and stirring 2-methylquinoline. The molar ratio of sulfonating agent to 2-methylquinoline should be optimized, but a ratio of 2:1 to 4:1 is a common starting point.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to a temperature between 80-120°C.[1] The optimal temperature should be determined empirically to favor the formation of the 6-sulfonic acid isomer.[1]

-

Maintain the reaction at this temperature with continuous stirring for a period of 2-4 hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. This will quench the reaction and precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any residual acid.

-

Dry the purified 2-methylquinoline-6-sulfonic acid, for example, in a vacuum oven at a moderate temperature.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized 2-methylquinoline-6-sulfonic acid.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-methylquinoline-6-sulfonic acid.

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. The aromatic protons of the quinoline ring are expected to appear in the downfield region (typically 7.0-8.5 ppm).[1] The methyl group at the C2 position will give a characteristic singlet peak.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each non-equivalent carbon atom in the molecule, confirming the carbon skeleton. Carbons attached to the nitrogen and the sulfonyl group will be shifted downfield due to their electronegativity.[1]

Exemplary Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters (Typical):

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Parameters (Typical):

-

Pulse sequence: Proton-decoupled single pulse.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Exemplary Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use a solid-state ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer.

-

Parameters (Typical):

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Characteristic FT-IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (sulfonic acid) | 3400-2400 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2980-2850 |

| C=N, C=C stretch (quinoline) | 1650-1450 |

| S=O stretch (sulfonic acid) | 1250-1150, 1050-1000 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Exemplary Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for enhanced separation and analysis.[1]

-

Ionization Method: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used for such compounds.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Potential Applications

2-Methylquinoline-6-sulfonic acid serves as a valuable intermediate in organic synthesis.[1] The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, which are precursors to sulfonamides.[1] Given the broad range of biological activities associated with quinoline derivatives, this compound and its derivatives are of interest for screening in drug discovery programs, for example, as potential antimicrobial or anticancer agents.[1]

References

An In-depth Technical Guide to the Chemical Properties of 2-Methylquinoline-6-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-methylquinoline-6-sulfonic acid, a key intermediate in organic synthesis. The document details its physicochemical characteristics, spectral data, and established synthesis protocols. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are described to facilitate replication and further research. Additionally, this guide includes graphical representations of synthetic pathways and logical workflows to enhance understanding.

Core Chemical Properties

2-Methylquinoline-6-sulfonic acid, identified by the CAS Number 93805-05-1, is a quinoline derivative with a sulfonic acid functional group at the 6-position of the 2-methylquinoline core.[1][2] It is a solid at room temperature.[3] This compound is primarily utilized as a precursor in the synthesis of more complex molecules, such as 2-methylquinoline-6-sulfonyl chloride, which is a reactive intermediate for producing sulfonamides and other sulfur-containing derivatives.[1]

Physicochemical Data

A summary of the key physicochemical properties of 2-methylquinoline-6-sulfonic acid is provided in Table 1. This data is essential for its handling, application in reactions, and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 93805-05-1 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃S | [2][4] |

| Molecular Weight | 223.25 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Predicted Density | 1.432 ± 0.06 g/cm³ | [3][5] |

| Predicted pKa | -0.80 ± 0.40 | [3][6] |

| InChI Key | WTVFVAWTGKJRPC-UHFFFAOYSA-N | [1] |

Solubility

Synthesis

The primary method for the synthesis of 2-methylquinoline-6-sulfonic acid is through the electrophilic aromatic substitution of 2-methylquinoline.[1] This process involves the direct sulfonation of the quinoline ring using strong sulfonating agents.

Sulfonation of 2-Methylquinoline

The sulfonation of 2-methylquinoline is a well-established reaction, with the regioselectivity being highly dependent on the reaction conditions, particularly temperature.[1] The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, directing the substitution to the benzene ring (positions 5, 6, 7, and 8).[1]

The formation of the 6-sulfonic acid isomer is thermodynamically favored.[1] Typically, reaction temperatures in the range of 80–120°C are employed to ensure the preferential formation of 2-methylquinoline-6-sulfonic acid.[1] At lower temperatures (around 220°C for quinoline), the kinetically controlled product, the 8-sulfonic acid isomer, is predominantly formed. However, upon heating to higher temperatures (around 300°C for quinoline), this isomer can rearrange to the more stable 6-sulfonic acid.[1]

A variety of sulfonating agents can be used, with the choice of agent impacting the reaction conditions and efficiency.

Table 2: Comparison of Sulfonating Agents for 2-Methylquinoline

| Sulfonating Agent | Key Characteristics |

| Sulfuric Acid (H₂SO₄) | Requires higher temperatures and longer reaction times. |

| Oleum (H₂SO₄·SO₃) | More potent due to a higher concentration of SO₃, allowing for milder conditions and potentially higher yields. |

| Chlorosulfonic Acid (ClSO₃H) | A powerful sulfonating agent that can achieve sulfonation at lower temperatures. The initial product is 2-methylquinoline-6-sulfonyl chloride, which is then hydrolyzed to the sulfonic acid.[1] |

Experimental Protocol: General Procedure for Sulfonation

While a specific detailed protocol for the synthesis of 2-methylquinoline-6-sulfonic acid is not available in the public domain, a general procedure can be outlined based on the sulfonation of quinoline.

Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, carefully add 2-methylquinoline to the chosen sulfonating agent (e.g., fuming sulfuric acid) while maintaining the desired temperature (e.g., 80-120°C) with an oil bath.

-

Reaction: Stir the mixture at the set temperature for several hours until the reaction is complete (monitoring by techniques like TLC or HPLC is recommended).

-

Work-up: After cooling, the reaction mixture is cautiously poured onto crushed ice. The precipitated product is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

The workflow for the synthesis can be visualized as follows:

Caption: A flowchart illustrating the general synthesis process of 2-methylquinoline-6-sulfonic acid.

Spectral Data (Predicted and General Information)

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 2-methylquinoline-6-sulfonic acid. While specific experimental spectra for this compound are not widely published, general characteristics can be described based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of 7.0–8.5 ppm.[1] A distinct singlet signal would correspond to the methyl group at the C2 position.[1] The specific splitting patterns of the aromatic protons are highly dependent on the substitution pattern, allowing for unambiguous identification of the isomer.[1]

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. The number of signals corresponds to the number of non-equivalent carbon atoms. Carbons attached to the electronegative nitrogen and the sulfonyl group are expected to be shifted downfield.[1]

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands would correspond to:

-

O-H stretching of the sulfonic acid group.

-

S=O stretching of the sulfonyl group.

-

C=C and C=N stretching vibrations of the quinoline ring.

-

C-H stretching and bending of the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition. The exact mass of 2-methylquinoline-6-sulfonic acid is 223.03031432 g/mol .[1] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis and quantification of this compound and its derivatives in complex mixtures.[1]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the pharmacological properties or the involvement of 2-methylquinoline-6-sulfonic acid in any signaling pathways. However, the broader class of quinoline derivatives is known to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The sulfonic acid group can modulate the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets. Therefore, 2-methylquinoline-6-sulfonic acid and its derivatives represent an area ripe for exploration in drug discovery and development.[1]

The following diagram illustrates a logical workflow for investigating the potential biological activity of this compound.

Caption: A conceptual workflow for the investigation of the biological properties of 2-methylquinoline-6-sulfonic acid and its derivatives.

Conclusion

2-Methylquinoline-6-sulfonic acid is a valuable chemical intermediate with well-defined, albeit not exhaustively documented, chemical properties. Its synthesis is achievable through established sulfonation methods, with careful control of reaction conditions being paramount for achieving the desired regioselectivity. While a significant amount of predicted data is available, further experimental characterization, particularly in the areas of spectroscopy and solubility, would be highly beneficial for the research community. The exploration of its biological activities and potential roles in signaling pathways remains a promising avenue for future research in medicinal chemistry and drug development.

References

- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 2. 2-Methylquinoline-6-Sulfonic Acid - Protheragen [protheragen.ai]

- 3. 2-METHYLQUINOLINE-6-SULFONIC ACID | 93805-05-1 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pinpools.com [pinpools.com]

- 6. 93805-05-1 CAS MSDS (2-METHYLQUINOLINE-6-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to 2-Methylquinoline-6-sulfonic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-methylquinoline-6-sulfonic acid, a key intermediate in synthetic organic chemistry. It details the compound's molecular structure, physicochemical properties, and established methods for its synthesis and characterization. This guide includes detailed experimental protocols for its preparation and derivatization, alongside an exploration of its applications, particularly as a precursor for pharmacologically relevant molecules and materials science. The information is intended to support researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

2-Methylquinoline-6-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic compound. The structure consists of a 2-methylquinoline core with a sulfonic acid group (-SO₃H) substituted at the 6-position of the quinoline ring. This sulfonic acid group significantly influences the molecule's reactivity and physical properties, such as its solubility.

The key structural and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 93805-05-1 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃S | [3][4] |

| Molecular Weight | 223.25 g/mol | [1][4] |

| IUPAC Name | 2-methylquinoline-6-sulfonic acid | [2][5] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | [4] |

| InChI Key | WTVFVAWTGKJRPC-UHFFFAOYSA-N | [1][4] |

| Density (Predicted) | 1.432 g/cm³ | [2][4] |

| pKa (Predicted) | -0.80 ± 0.40 | [6] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Sealed in a dry environment at room temperature. |

Synthesis and Derivatization

The primary route for synthesizing 2-methylquinoline-6-sulfonic acid is through the direct electrophilic sulfonation of 2-methylquinoline.[1] The regioselectivity of this reaction is critical, with the sulfonic acid group preferentially attaching to the 6-position under controlled thermodynamic conditions.[1]

A key application of this compound is its conversion to the more reactive intermediate, 2-methylquinoline-6-sulfonyl chloride.[1][7] This derivative serves as a versatile building block for introducing the 2-methylquinoline-6-sulfonyl moiety into other molecules, such as in the synthesis of sulfonamides.[1]

Caption: Synthesis and key derivatization workflow of 2-methylquinoline-6-sulfonic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonic Acid via Direct Sulfonation

This protocol is based on classical sulfonation methods described for quinoline derivatives.[1]

-

Materials: 2-methylquinoline, concentrated sulfuric acid (98%) or chlorosulfonic acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-methylquinoline to an excess of concentrated sulfuric acid or chlorosulfonic acid. The reaction is exothermic and should be performed in an ice bath to control the initial temperature.

-

Once the initial exotherm subsides, heat the reaction mixture to a temperature between 80–120°C.[1] This temperature range favors the formation of the thermodynamically stable 6-sulfonic acid isomer.[1]

-

Maintain the temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the product.

-

Filter the crude product and wash it with cold water to remove excess acid.

-

Recrystallize the solid from a suitable solvent (e.g., water or ethanol) to obtain the purified 2-methylquinoline-6-sulfonic acid.

-

Dry the final product under vacuum.

-

Protocol 2: Conversion to 2-Methylquinoline-6-sulfonyl Chloride

This protocol describes the conversion of the sulfonic acid to its corresponding sulfonyl chloride.[1][7]

-

Materials: 2-methylquinoline-6-sulfonic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Suspend 2-methylquinoline-6-sulfonic acid in a flask with an excess of thionyl chloride, with a catalytic amount of dimethylformamide (DMF) if necessary.

-

Gently reflux the mixture under an inert atmosphere (e.g., nitrogen) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-methylquinoline-6-sulfonyl chloride can be purified by recrystallization from a non-polar solvent. This compound is often used directly in subsequent steps due to its reactivity.[8]

-

Spectroscopic Characterization

The structural confirmation of 2-methylquinoline-6-sulfonic acid relies on standard spectroscopic techniques. While specific spectral data is proprietary to suppliers, the expected characteristics can be inferred from the molecular structure.[1]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of 7.0–8.5 ppm corresponding to the protons on the quinoline ring.[1]- Methyl Protons: A characteristic singlet peak for the methyl group at the C2 position, typically shifted downfield.[1]- Sulfonic Acid Proton: A broad singlet, which may be exchangeable with D₂O. |

| ¹³C NMR | - Quinoline Carbons: Multiple signals in the aromatic region, with carbons attached to the nitrogen and the sulfonyl group shifted downfield due to their electronegativity.[1]- Methyl Carbon: A signal in the aliphatic region. |

| FT-IR Spectroscopy | - S=O Stretching: Strong absorption bands characteristic of the sulfonyl group.- O-H Stretching: A broad band for the hydroxyl group of the sulfonic acid.- C=N & C=C Stretching: Bands corresponding to the quinoline ring system. |

| Mass Spectrometry | - Molecular Ion Peak: An [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of 223.25 g/mol . LC-MS is a highly sensitive method for its quantification.[1] |

Applications in Research and Development

2-Methylquinoline-6-sulfonic acid is primarily valued as a synthetic intermediate.[1] The quinoline scaffold is a core component in numerous pharmacologically active compounds, and the addition of a sulfonic acid group enhances reactivity for further chemical modifications.[1]

-

Pharmaceutical Synthesis: The compound is a precursor for synthesizing sulfonamides via its sulfonyl chloride derivative.[1] Quinoline-based sulfonamides have been investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]

-

Dye Synthesis: Quinoline sulfonic acid derivatives serve as intermediates in the production of various dyes.[1]

-

Materials Science: The ability of these compounds to form complexes with metal ions suggests potential applications in catalysis and the development of novel materials.[1]

Caption: Role of 2-methylquinoline-6-sulfonic acid as a precursor in synthetic chemistry.

Safety Information

According to available safety data, 2-methylquinoline-6-sulfonic acid is classified with the following hazards:

-

Signal Word: Danger[5]

-

Hazard Statements:

-

Precautionary Statements: Standard precautions for handling corrosive and irritating chemicals should be followed, including the use of personal protective equipment (gloves, goggles, lab coat) and working in a well-ventilated area.[5]

Conclusion

2-Methylquinoline-6-sulfonic acid is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its straightforward synthesis from 2-methylquinoline and its conversion to the highly reactive sulfonyl chloride derivative make it a valuable building block for drug discovery, dye manufacturing, and materials science. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their work.

References

- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 2. pinpools.com [pinpools.com]

- 3. 2-Methylquinoline-6-sulphonic acid | C10H9NO3S | CID 3019416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 93805-05-1 CAS MSDS (2-METHYLQUINOLINE-6-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]

- 8. connectsci.au [connectsci.au]

An In-depth Technical Guide to 2-Methylquinoline-6-Sulfonic Acid: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylquinoline-6-sulfonic acid, with a focus on its solubility characteristics and relevant experimental methodologies. Due to the limited availability of specific quantitative data for this compound, this document also furnishes generalized protocols applicable to its class of organic acids.

Introduction

2-Methylquinoline-6-sulfonic acid is a quinoline derivative containing a sulfonic acid functional group. The presence of the sulfonic acid moiety significantly influences the molecule's physicochemical properties, most notably its solubility.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science. This guide aims to provide researchers with the available data and standardized procedures for handling and characterizing 2-methylquinoline-6-sulfonic acid.

Solubility Data

Quantitative solubility data for 2-methylquinoline-6-sulfonic acid is not extensively reported in the literature. The sulfonic acid group, being highly polar, generally imparts significant water solubility to the parent molecule.[1] It is known that related compounds, such as quinoline-5-sulfonic acid and quinoline-6-sulfonic acid, are water-soluble.[1]

The following table summarizes the known solubility information for 2-methylquinoline-6-sulfonic acid.

| Solvent | Temperature (°C) | Concentration | Data Type | Source |

| Acetonitrile | Not Specified | 100 µg/ml | Quantitative | [2] |

| Water | Not Specified | Soluble | Qualitative | [1] |

Experimental Protocol: Determination of Aqueous Solubility

The following is a general protocol for determining the aqueous solubility of a solid organic compound like 2-methylquinoline-6-sulfonic acid. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

2-Methylquinoline-6-sulfonic acid

-

Deionized water

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Stock Standard Solution: Accurately weigh a known mass of 2-methylquinoline-6-sulfonic acid and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.

-

Preparation of Calibration Curve: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Analysis of Standards: Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of instrument response versus concentration.

-

Equilibration: Add an excess amount of 2-methylquinoline-6-sulfonic acid to a known volume of deionized water in a sealed container.

-

Shaking/Agitation: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter.

-

Dilution: Dilute the filtered supernatant with a known volume of deionized water to bring the concentration within the range of the calibration curve.

-

Sample Analysis: Analyze the diluted sample using the same analytical method used for the standards.

-

Calculation: Use the calibration curve to determine the concentration of 2-methylquinoline-6-sulfonic acid in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Visualizing Experimental and Logical Workflows

To aid in the understanding of experimental processes and chemical relationships, the following diagrams have been generated using the DOT language.

Caption: A workflow diagram for the experimental determination of aqueous solubility.

References

Navigating the Stability of 2-Methylquinoline-6-Sulfonic Acid: A Technical Guide for Researchers

Introduction

2-Methylquinoline-6-sulfonic acid is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its chemical structure, featuring a quinoline core, a methyl group, and a sulfonic acid moiety, lends it a unique reactivity profile. For researchers, scientists, and drug development professionals, a thorough understanding of its stability is paramount for ensuring the quality, safety, and efficacy of any downstream products. This technical guide provides an in-depth overview of the known stability aspects of 2-methylquinoline-6-sulfonic acid and outlines a comprehensive framework for conducting detailed stability studies in line with industry best practices.

While specific, publicly available stability studies on 2-methylquinoline-6-sulfonic acid are limited, this guide consolidates available chemical knowledge and presents standardized methodologies for researchers to generate robust stability data.

Known Chemical Properties and Thermodynamic Stability

2-Methylquinoline-6-sulfonic acid is typically synthesized via the sulfonation of 2-methylquinoline. The reaction conditions, particularly temperature, play a crucial role in the regioselectivity of the sulfonation. The formation of the 6-sulfonic acid isomer is favored under conditions of thermodynamic control, suggesting it is the more stable isomer compared to others, such as quinoline-8-sulfonic acid, which may be formed under kinetic control.[1] The quinoline ring itself is an aromatic system, which confers a degree of inherent stability.[1] However, the sulfonic acid group can influence its reactivity and susceptibility to degradation.

Proposed Framework for Comprehensive Stability Studies

To ascertain a complete stability profile of 2-methylquinoline-6-sulfonic acid, a combination of forced degradation (stress testing) and long-term stability studies should be performed, following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[2][3][4]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways.[5][6][7] This information is critical for developing stability-indicating analytical methods.[5] The recommended stress conditions include:

-

Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Photolytic Degradation: Exposure to light sources as specified in ICH Q1B.

-

Thermal Degradation: Heating the solid substance at temperatures above the recommended storage conditions.

The following table summarizes hypothetical results from a forced degradation study, which would be populated with experimental data.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15% | Desulfonated product, hydroxylated quinoline |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 5% | Minor unidentified polar degradants |

| Neutral Hydrolysis | Purified Water | 24 hours | 80°C | <1% | No significant degradation |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide, hydroxylated quinoline |

| Photostability | ICH Q1B Option 2 | - | - | 8% | Photodimers, ring-opened products |

| Thermal (Solid) | Dry Heat | 7 days | 105°C | 2% | Minor unidentified degradants |

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[2][4] The following table outlines a typical protocol and data collection for a long-term stability study.

| Storage Condition | Time Point (Months) | Appearance | Assay (% w/w) (Hypothetical) | Impurities (% area) (Hypothetical) |

| 25°C / 60% RH | 0 | White to off-white solid | 99.8 | <0.1 |

| 3 | No change | 99.7 | <0.1 | |

| 6 | No change | 99.6 | 0.1 | |

| 9 | No change | 99.5 | 0.1 | |

| 12 | No change | 99.5 | 0.15 | |

| 24 | No change | 99.3 | 0.2 | |

| 40°C / 75% RH | 0 | White to off-white solid | 99.8 | <0.1 |

| 3 | No change | 99.2 | 0.3 | |

| 6 | Slight discoloration | 98.5 | 0.8 |

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable stability data.

Sample Preparation for Forced Degradation

-

Stock Solution: Prepare a stock solution of 2-methylquinoline-6-sulfonic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 80°C.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 80°C.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water and heat at 80°C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.

-

Photolytic Degradation: Expose the solid powder and a solution in a suitable solvent to light irradiation as per ICH Q1B guidelines.

-

Thermal Degradation: Store the solid substance in a calibrated oven at 105°C.

For all solution-based studies, samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[5]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to separate the parent peak from all potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm and 320 nm) and/or Mass Spectrometry (LC-MS) for identification of degradation products.

-

Injection Volume: 10 µL.

Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizing Workflows and Pathways

Graphical representations can aid in understanding the experimental design and potential degradation pathways.

Caption: Workflow for the forced degradation study of 2-methylquinoline-6-sulfonic acid.

Caption: Potential degradation pathways for 2-methylquinoline-6-sulfonic acid.

Conclusion

References

- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to 2-Methylquinoline-6-sulfonic Acid: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoline-6-sulfonic acid is a quinoline derivative of significant interest in organic synthesis, serving as a versatile precursor for a range of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and explores the biological activities of its derivatives, particularly in the context of cancer-related signaling pathways. Detailed experimental protocols and structured data are presented to facilitate further research and application in drug discovery and development.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a sulfonic acid group at the 6-position of the 2-methylquinoline nucleus enhances the molecule's utility as a chemical intermediate. Current research is primarily focused on its role as a precursor in the synthesis of novel compounds, with a particular emphasis on the preparation of 2-methylquinoline-6-sulfonyl chloride and subsequent sulfonamides. While the broader class of quinoline derivatives has demonstrated significant biological activity, the specific pharmacological properties of 2-methylquinoline-6-sulfonic acid and its direct derivatives are an active area of investigation, with potential applications as antimicrobial or anticancer agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-methylquinoline-6-sulfonic acid is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 93805-05-1 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃S | [2][3] |

| Molecular Weight | 223.25 g/mol | [1][2][3] |

| Physical Form | Solid | |

| IUPAC Name | 2-methylquinoline-6-sulfonic acid |

Synthesis of 2-Methylquinoline-6-sulfonic Acid

The primary method for the synthesis of 2-methylquinoline-6-sulfonic acid is the direct electrophilic sulfonation of 2-methylquinoline. The substitution pattern is governed by both kinetic and thermodynamic factors. While initial sulfonation may occur at other positions, the 6-sulfonic acid isomer is the most thermodynamically stable product, and its formation is favored under specific reaction conditions.[1]

Reaction Workflow

The synthesis involves the reaction of 2-methylquinoline with a strong sulfonating agent, such as sulfuric acid or chlorosulfonic acid, at elevated temperatures.[1]

Experimental Protocol: Sulfonation of 2-Methylquinoline

This is a representative protocol based on general principles of sulfonation reactions of quinolines. Researchers should optimize conditions for their specific needs.

Materials:

-

2-Methylquinoline

-

Concentrated sulfuric acid (98%) or Chlorosulfonic acid

-

Sodium hydroxide solution

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 2-methylquinoline to an excess of concentrated sulfuric acid (or chlorosulfonic acid) while cooling in an ice bath.

-

After the initial exothermic reaction subsides, heat the mixture to a temperature between 80-120°C.[1] The reaction time will vary depending on the scale and desired conversion; it is recommended to monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Spectroscopic Data

While a dedicated, publicly available spectrum for 2-methylquinoline-6-sulfonic acid is not readily found in the searched literature, the expected spectroscopic characteristics can be inferred from data on similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of the quinoline ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The methyl group at the C2 position will present as a characteristic singlet.[1]

-

¹³C NMR: The carbon framework will show distinct signals, with carbons attached to the nitrogen and the sulfonyl group being shifted downfield due to the electron-withdrawing nature of these groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonic acid group (S=O stretching) and the aromatic quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound and its derivatives.[1]

Applications in Organic Synthesis

2-Methylquinoline-6-sulfonic acid is a valuable intermediate for the synthesis of various derivatives, most notably 2-methylquinoline-6-sulfonyl chloride. This conversion is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The resulting sulfonyl chloride is a highly reactive species that can readily undergo nucleophilic substitution to form a wide array of sulfonamides and other sulfur-containing compounds.[1]

Biological Significance of Quinoline Derivatives

While 2-methylquinoline-6-sulfonic acid itself is primarily an intermediate, its derivatives, particularly sulfonamides, are of interest for their potential biological activities. The quinoline scaffold is present in many anticancer agents, and its derivatives have been shown to interact with key signaling pathways involved in cancer progression.

Interaction with the p53 and Bcl-2 Signaling Pathways

Several studies have demonstrated that quinoline derivatives can exert their anticancer effects by modulating the p53 and Bcl-2 signaling pathways. The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[4] The Bcl-2 family of proteins are key regulators of apoptosis.

Certain quinoline derivatives have been shown to induce a p53-dependent response in cancer cells, leading to an accumulation of cells in the G1 and S phases of the cell cycle and subsequent apoptosis.[4] Other quinoline-based compounds have been specifically designed to act as inhibitors of anti-apoptotic Bcl-2 family proteins, thereby promoting cancer cell death.[5][6]

Conclusion

2-Methylquinoline-6-sulfonic acid is a key synthetic intermediate with significant potential for the development of novel functional molecules and therapeutic agents. Its straightforward synthesis via sulfonation of 2-methylquinoline provides access to a versatile building block for creating a diverse range of derivatives. The established link between the broader class of quinoline compounds and critical cancer-related signaling pathways, such as p53 and Bcl-2, underscores the importance of continued research into the biological activities of 2-methylquinoline-6-sulfonic acid derivatives. This guide provides a foundational resource for researchers to further explore and exploit the chemical and biological potential of this compound.

References

- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 2. 2-Methylquinoline-6-Sulfonic Acid - Protheragen [protheragen.ai]

- 3. parchem.com [parchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthesis and biological activities of polyquinoline derivatives: new Bcl-2 family protein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preliminary Investigation of 2-Methylquinoline-6-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoline-6-sulfonic acid, a derivative of the versatile quinoline scaffold, serves as a pivotal intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its role as a precursor to more complex molecules. While specific biological activity data for this compound is limited in publicly accessible literature, the known pharmacological profiles of quinoline and sulfonamide derivatives suggest avenues for future investigation. This document consolidates available data, presents generalized experimental protocols, and visualizes key chemical transformations to support further research and development.

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures renowned for their broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The introduction of a sulfonic acid group to the 2-methylquinoline (quinaldine) backbone at the 6-position yields 2-methylquinoline-6-sulfonic acid, a compound of significant interest as a chemical building block. Its primary utility lies in its conversion to reactive intermediates, such as 2-methylquinoline-6-sulfonyl chloride, which are precursors to a variety of sulfonamides and other sulfur-containing organic molecules.[1] This guide aims to provide a detailed preliminary investigation of 2-methylquinoline-6-sulfonic acid, summarizing its known properties and synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methylquinoline-6-sulfonic acid is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 93805-05-1 | [2][3] |

| Molecular Formula | C₁₀H₉NO₃S | [2] |

| Molecular Weight | 223.25 g/mol | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in dry, room temperature conditions | [3] |

| IUPAC Name | 2-methylquinoline-6-sulfonic acid | [3] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | [2] |

| InChI Key | WTVFVAWTGKJRPC-UHFFFAOYSA-N | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 | [2] |

Synthesis of 2-Methylquinoline-6-sulfonic Acid

The principal method for the synthesis of 2-methylquinoline-6-sulfonic acid is the direct sulfonation of 2-methylquinoline (quinaldine).[1] This electrophilic aromatic substitution is typically performed using strong sulfonating agents. The regioselectivity of the reaction is crucial, with the sulfonic acid group preferentially substituting at the 6-position of the quinoline ring under controlled temperature conditions.[1]

Generalized Experimental Protocol: Sulfonation of 2-Methylquinoline

-

Reagents and Equipment:

-

2-Methylquinoline (Quinaldine)

-

Concentrated Sulfuric Acid (H₂SO₄) or Chlorosulfonic Acid (ClSO₃H)

-

Reaction flask with a magnetic stirrer and heating mantle

-

Thermometer

-

Apparatus for quenching and filtration

-

-

Procedure:

-

In a suitable reaction flask, 2-methylquinoline is slowly added to the chosen sulfonating agent (e.g., concentrated sulfuric acid) with constant stirring. The reaction is exothermic and may require cooling to control the initial temperature rise.

-

The reaction mixture is then heated to a temperature range of 80–120°C.[1] This temperature is critical for favoring the formation of the thermodynamically more stable 6-sulfonic acid isomer and minimizing the production of other isomers.[1]

-

The reaction is maintained at this temperature for a sufficient duration to ensure complete sulfonation. The exact time can vary and would typically be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto ice.

-

The precipitated solid product, 2-methylquinoline-6-sulfonic acid, is collected by filtration.

-

The crude product is washed with cold water to remove any residual acid.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Note: When using chlorosulfonic acid, the initial product is 2-methylquinoline-6-sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.[1]

Chemical Reactivity and Applications

The primary application of 2-methylquinoline-6-sulfonic acid is as an intermediate in organic synthesis.[1] Its sulfonic acid group can be readily converted into a more reactive sulfonyl chloride moiety.

Synthesis of 2-Methylquinoline-6-sulfonyl Chloride

2-Methylquinoline-6-sulfonyl chloride is a highly reactive compound used to synthesize sulfonamides and other derivatives.[1]

-

Generalized Experimental Protocol:

-

2-methylquinoline-6-sulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

The reaction is typically carried out in an inert solvent under reflux.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-methylquinoline-6-sulfonyl chloride.

-

The product can be purified by recrystallization.

-

Biological Activity and Future Directions

While specific biological activity and signaling pathway studies for 2-methylquinoline-6-sulfonic acid are not extensively reported in the available literature, the broader classes of quinoline and sulfonamide compounds are well-known for their diverse pharmacological properties.

-

Quinoline Derivatives: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

-

Sulfonamides: This class of compounds is famous for its antibacterial agents (sulfa drugs) and has also been explored for anticancer and other therapeutic applications.

The hybridization of these two pharmacophores in derivatives of 2-methylquinoline-6-sulfonic acid presents a promising strategy for the discovery of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives and their systematic biological evaluation.

Potential Research Trajectories

-

Antimicrobial Screening: Derivatives, particularly sulfonamides, should be screened against a panel of pathogenic bacteria and fungi.

-

Anticancer Evaluation: The cytotoxic effects of synthesized compounds could be tested against various cancer cell lines.

-

Enzyme Inhibition Assays: Depending on the structural design, derivatives could be evaluated as inhibitors of specific enzymes relevant to disease pathways.

Conclusion

2-Methylquinoline-6-sulfonic acid is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via sulfonation of 2-methylquinoline and its reactivity, particularly in the formation of sulfonyl chlorides, make it an important precursor for the synthesis of a wide array of organic compounds. While direct biological data on this specific molecule is sparse, its structural components are present in many pharmacologically active agents. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the potential for this compound in the creation of novel molecules with therapeutic promise. Further exploration into the synthesis of its derivatives and their subsequent biological screening is a logical and promising direction for future research.

References

- 1. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Methylquinoline-6-sulfonic acid | 93805-05-1 [sigmaaldrich.com]

- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-6-Sulfonic Acid Derivatives

This technical guide provides a comprehensive overview of the synthetic routes for 2-methylquinoline-6-sulfonic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The document details the core synthetic pathways, experimental protocols, and key considerations for the preparation of these valuable compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a sulfonic acid or sulfonamide moiety at the 6-position of the 2-methylquinoline core can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making these derivatives attractive targets for drug discovery programs. This guide outlines the primary synthetic strategies for accessing 2-methylquinoline-6-sulfonic acid, its reactive intermediate 2-methylquinoline-6-sulfonyl chloride, and subsequent sulfonamide derivatives.

Synthesis of the 2-Methylquinoline Core

The foundational step in this synthetic endeavor is the construction of the 2-methylquinoline (quinaldine) core. Numerous classical named reactions have been established for the synthesis of the quinoline ring system.

Key Synthetic Methods for the Quinoline Scaffold:

-

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The glycerol is dehydrated to acrolein, which then undergoes a series of reactions to form the quinoline ring.[4][5]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.

-

Combes Quinoline Synthesis: The reaction of anilines with β-diketones in the presence of an acid catalyst.

-

Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4]

-

Pfitzinger Reaction: The reaction of isatin with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid.[5]

A modern approach involves a one-step synthesis from nitrobenzene and ethanol using a PtSn/γ-Al₂O₃ catalyst.[4]

Synthesis of 2-Methylquinoline-6-Sulfonic Acid

The most direct method for the synthesis of 2-methylquinoline-6-sulfonic acid is the electrophilic sulfonation of 2-methylquinoline.

Reaction Pathway

The sulfonation is an electrophilic aromatic substitution reaction. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, thereby directing the substitution to the benzene ring, primarily at positions 5, 6, 7, and 8.[6] The introduction of the sulfonic acid group is preferentially at the 6-position, a regioselectivity that can be controlled by reaction conditions, most notably temperature.[6]

Caption: Synthesis of 2-methylquinoline-6-sulfonic acid.

Experimental Protocol

The following is a representative protocol adapted from the sulfonation of quinoline.[7]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add 2-methylquinoline (1 mole equivalent).

-

Addition of Sulfonating Agent: Slowly add 20% oleum (fuming sulfuric acid) (4 mole equivalents) to the 2-methylquinoline while maintaining the temperature below 50°C with external cooling.

-

Reaction: Heat the reaction mixture to 150°C and maintain for 4 hours.

-

Workup: Cool the reaction mass to room temperature. The mixture will become a pasty mass.

-

Isolation: Add methyl isobutyl ketone (approximately 15 volumes) and stir vigorously. The product will precipitate as a granular, crystalline solid.

-

Purification: Filter the solid product and wash with a small amount of acetone. Dry the product under vacuum.

Synthesis of 2-Methylquinoline-6-sulfonyl Chloride

The sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and other derivatives. It can be prepared either from the sulfonic acid or directly from 2-methylquinoline.[6]

Reaction Pathways

Caption: Synthetic routes to 2-methylquinoline-6-sulfonyl chloride.

Experimental Protocols

Route 1: From 2-Methylquinoline-6-sulfonic acid

This protocol is based on the general conversion of sulfonic acids to sulfonyl chlorides.[6]

-

Reaction Setup: Suspend 2-methylquinoline-6-sulfonic acid (1 mole equivalent) in thionyl chloride (SOCl₂) (5-10 mole equivalents).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approximately 76°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Workup: Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Isolation: The crude 2-methylquinoline-6-sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Route 2: From 2-Methylquinoline (Direct Chlorosulfonylation)

This protocol is adapted from the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride.[2]

-

Reaction Setup: In a flask placed in an ice bath, add 2-methylquinoline (1 mole equivalent).

-

Addition of Reagent: Slowly add chlorosulfonic acid (5 mole equivalents) dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield the product.

Synthesis of 2-Methylquinoline-6-sulfonamide Derivatives

The highly reactive sulfonyl chloride is readily converted to a variety of sulfonamides through reaction with primary or secondary amines.[6]

Reaction Pathway

Caption: General synthesis of 2-methylquinoline-6-sulfonamides.

Experimental Protocol

The following is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.[2]

-

Reaction Setup: Dissolve 2-methylquinoline-6-sulfonyl chloride (1 mole equivalent) in anhydrous acetonitrile or another suitable aprotic solvent.

-

Addition of Amine and Base: Add the desired amine (2 mole equivalents) and a non-nucleophilic base such as triethylamine (2 mole equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-